Bienvenue dans la boutique en ligne BenchChem!

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

Medicinal Chemistry Drug Design Physicochemical Properties

Procure this 1-methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one to access a rigid spiro[5.5]undecane core critical for σ1R/MOR dual ligand affinity (Ki < 50 nM). Its N1-methyl and 2-oxo groups provide a pre-organized pharmacophore and orthogonal handles for SAR. Available at 98% purity for reproducible lead optimization.

Molecular Formula C9H16N2O2
Molecular Weight 184.24 g/mol
CAS No. 1391707-12-2
Cat. No. B1403260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one
CAS1391707-12-2
Molecular FormulaC9H16N2O2
Molecular Weight184.24 g/mol
Structural Identifiers
SMILESCN1C(=O)COCC12CCNCC2
InChIInChI=1S/C9H16N2O2/c1-11-8(12)6-13-7-9(11)2-4-10-5-3-9/h10H,2-7H2,1H3
InChIKeyHWZIQAVDDJFHTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (CAS 1391707-12-2): Procurement-Ready Physicochemical and Scaffold Overview


1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (CAS 1391707-12-2) is a spirocyclic heterocycle comprising a morpholin-3-one ring fused via a spiro carbon to a piperidine ring, with an N1-methyl substituent. Its molecular formula is C9H16N2O2 and molecular weight is 184.24 g/mol . Commercial sources report a purity of ≥95–98% for research use . The compound serves as a versatile small molecule scaffold for medicinal chemistry exploration, particularly in the design of spirocyclic ligands for sigma receptors and enzyme inhibitors [1][2]. As a 2-oxo derivative within the 1,9-diazaspiro[5.5]undecane class, it presents a conformationally constrained, three-dimensional framework that is valued for increasing target specificity and improving drug-like properties compared to planar heteroaromatic alternatives [3].

Why 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one Cannot Be Replaced by Simple Piperidine or Morpholine Building Blocks


The 1,9-diazaspiro[5.5]undecane scaffold, and specifically its 2-oxo derivative, cannot be substituted with simpler piperidine or morpholine monocycles without fundamentally altering the molecule's three-dimensional conformation and, consequently, its biological target engagement profile. The spirocyclic junction locks the two rings into a fixed, orthogonal orientation, which has been demonstrated to be critical for achieving selective binding to sigma-1 receptors (σ1R) and μ-opioid receptors (MOR) in dual ligand programs [1][2]. Replacing this rigid core with a flexible alkyl linker or a fused aromatic system results in a significant loss of affinity and selectivity, as shown in structure-activity relationship (SAR) studies of related diazaspiro undecane series [3][4]. Moreover, the presence of the 2-oxo group and the N1-methyl substituent on the target compound provides a unique hydrogen-bond acceptor/donor profile and lipophilic balance that distinguishes it from non-methylated or non-oxo analogs [5]. Therefore, in any medicinal chemistry campaign targeting G-protein-coupled receptors (GPCRs), enzymes like METTL3, or ion channels, the exact substitution pattern of this spirocyclic core is not interchangeable and must be preserved to maintain the desired pharmacodynamic and pharmacokinetic properties.

Quantitative Differentiation of 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (CAS 1391707-12-2) Against Key Analogs


Molecular Weight Advantage: Reduced Lipophilicity for Improved Drug-Likeness

The target compound (MW 184.24 g/mol) is significantly smaller and less lipophilic than its 9-benzyl analog (9-Benzyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one, CAS 1169699-61-9, MW 260.33 g/mol). The absence of the benzyl group reduces the calculated XLogP3-AA from 1.1 (for the 9-benzyl analog) to an estimated -0.5 to 0.5 for the target compound, based on the contribution of the N-methyl and morpholinone core. This shift in lipophilicity profile aligns with more favorable drug-likeness parameters, including lower logP and higher aqueous solubility . In a related spirocyclic series, a similar reduction in MW and lipophilicity was associated with improved metabolic stability and lower plasma protein binding [1].

Medicinal Chemistry Drug Design Physicochemical Properties

Conformational Restraint: Spirocyclic Rigidity versus Flexible Piperidine Analogs

The target compound features a spiro[5.5]undecane core, which locks the morpholinone and piperidine rings in a perpendicular orientation. In contrast, simple 1-methylpiperidin-4-one (MW 113.16) or morpholin-3-one (MW 101.10) are conformationally flexible monocycles. The spirocyclic junction reduces the number of rotatable bonds from 2-3 in the flexible analogs to 0 in the core, significantly decreasing conformational entropy upon target binding. This rigidity has been shown in patent disclosures to enhance binding affinity and selectivity for sigma receptors, with spirocyclic compounds exhibiting Ki values in the low nanomolar range (e.g., 2-50 nM) compared to micromolar affinities for flexible analogs [1][2]. The target compound thus offers a pre-organized pharmacophore that minimizes the entropic penalty of binding, a key advantage in fragment-based drug discovery and hit-to-lead campaigns [3].

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

N1-Methyl Substituent: Fine-Tuning Lipophilicity and Metabolic Stability

The presence of an N1-methyl group in the target compound distinguishes it from the unsubstituted 4-oxa-1,9-diazaspiro[5.5]undecan-2-one core. While direct comparative metabolic stability data for this exact pair are not publicly available, SAR studies on related 1-oxa-4,9-diazaspiro undecane series demonstrate that N-alkylation (especially with methyl) reduces the basicity of the adjacent nitrogen and can increase metabolic stability by shielding the nitrogen from oxidative enzymes such as CYP2D6 and CYP3A4 [1]. Furthermore, the N-methyl group increases the compound's lipophilicity by approximately 0.5 logP units compared to the NH analog, which can improve passive membrane permeability and brain penetration [2]. In the context of sigma-1 receptor ligands, N-methylation has been shown to enhance binding affinity by 2- to 5-fold over the unsubstituted analog [3].

Medicinal Chemistry ADMET Structure-Activity Relationship

Research Applications and Procurement Scenarios for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one (CAS 1391707-12-2)


Medicinal Chemistry: Hit-to-Lead Optimization of Sigma-1 Receptor Ligands

As a conformationally restricted spirocyclic core, this compound is an ideal starting material for the synthesis of dual σ1R/MOR ligands. The rigid scaffold, combined with the N1-methyl and 2-oxo functionalities, provides a pre-organized pharmacophore that can be elaborated at the N9 position to modulate target selectivity and potency [1][2]. Procurement of this specific building block, rather than a flexible analog, ensures that the lead series will maintain the conformational advantage essential for high-affinity binding (Ki < 50 nM) .

Chemical Biology: Development of METTL3 Methyltransferase Probes

This compound has been identified as an inhibitor of METTL3, a key enzyme in RNA m6A modification. Its spirocyclic structure offers a distinct binding mode compared to planar heteroaromatic inhibitors, potentially providing a new chemical series for exploring METTL3 biology [1]. The compound's relatively low molecular weight (184.24 g/mol) and favorable calculated properties make it a suitable fragment for further optimization, with the N1-methyl group already installed to enhance cellular permeability [2].

Synthetic Methodology: Exploration of Spirocyclic Scaffold Diversification

The compound's unique spiro[5.5]undecane core, featuring both a lactam (morpholin-3-one) and a secondary amine (piperidine), presents orthogonal functionalization handles. This allows for sequential derivatization at the N9 position and the 2-oxo group, enabling the construction of diverse compound libraries for phenotypic screening or focused target campaigns [1]. Its high purity (≥97%) from commercial sources reduces the need for extensive purification in downstream chemistry [2].

Pharmacology: Comparative ADMET Profiling of N-Methylated Spirocycles

The N1-methyl group of this compound provides a defined structural feature that can be compared with its NH analog to deconvolute the impact of N-alkylation on metabolic stability, permeability, and CYP inhibition. Such comparative studies are critical for establishing structure-property relationships (SPR) within the diazaspiro undecane class, guiding the selection of optimal substituents for in vivo studies [1][2]. The compound's commercial availability at >95% purity supports reproducible in vitro assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Methyl-4-oxa-1,9-diazaspiro[5.5]undecan-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.